4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid
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Overview
Description
4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid is an organic compound with the molecular formula C15H12FNO3 It is characterized by the presence of a fluorophenyl group, a formamido group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid typically involves the reaction of 3-fluoroaniline with formic acid to form the formamido intermediate. This intermediate is then reacted with 4-carboxybenzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3-Chlorophenyl)formamido]methyl}benzoic acid
- 4-{[(3-Bromophenyl)formamido]methyl}benzoic acid
- 4-{[(3-Methylphenyl)formamido]methyl}benzoic acid
Uniqueness
4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for pharmaceutical development.
Biological Activity
4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure features a benzoic acid moiety with a formamido group and a fluorophenyl substituent, which may influence its biological properties through various interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors. The formamido group can form hydrogen bonds, while the fluorophenyl group enhances lipophilicity, potentially increasing membrane permeability. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects such as enzyme inhibition or anti-inflammatory responses .
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibitory properties. For example, studies have shown that the introduction of fluorine in aromatic compounds can significantly enhance their potency against specific targets, such as serotonin uptake inhibitors .
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. In vitro tests have demonstrated that derivatives of benzoic acid can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition Study : A study evaluated the inhibitory effects of benzoic acid derivatives on IL-15 dependent PBMC proliferation. Results indicated that certain structural modifications enhanced inhibitory activity, suggesting a promising avenue for drug development targeting immune responses .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds, revealing significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
Properties
IUPAC Name |
4-[[(3-fluorobenzoyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-13-3-1-2-12(8-13)14(18)17-9-10-4-6-11(7-5-10)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFDPEOBVHEZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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